molecular formula C22H14O8 B14442258 4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid CAS No. 79403-39-7

4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid

Cat. No.: B14442258
CAS No.: 79403-39-7
M. Wt: 406.3 g/mol
InChI Key: UZSSRHAULVYOBH-UHFFFAOYSA-N
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Description

4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids It is characterized by the presence of two benzene rings connected by a carbonyloxy group, with carboxylic acid groups attached to each benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid typically involves the reaction of benzene-1,4-dicarboxylic acid with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with another molecule of benzene-1,4-dicarboxylic acid to form the final product. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of 4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism by which 4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid exerts its effects depends on its specific application. In catalysis, the compound can act as a ligand, coordinating with metal ions to form active catalytic sites. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Properties

CAS No.

79403-39-7

Molecular Formula

C22H14O8

Molecular Weight

406.3 g/mol

IUPAC Name

4-[4-(4-carboxyphenoxy)carbonylbenzoyl]oxybenzoic acid

InChI

InChI=1S/C22H14O8/c23-19(24)13-5-9-17(10-6-13)29-21(27)15-1-2-16(4-3-15)22(28)30-18-11-7-14(8-12-18)20(25)26/h1-12H,(H,23,24)(H,25,26)

InChI Key

UZSSRHAULVYOBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)O)C(=O)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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